molecular formula C8H15N3O B13568846 6-(1h-1,2,4-Triazol-1-yl)hexan-2-ol

6-(1h-1,2,4-Triazol-1-yl)hexan-2-ol

Cat. No.: B13568846
M. Wt: 169.22 g/mol
InChI Key: QASQVUNSFPLLQR-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol is a chemical compound of significant interest in life science research, particularly as a key structural analogue of the broad-spectrum triazole fungicide Hexaconazole . As a triazole derivative, its primary researched mechanism of action involves the inhibition of ergosterol biosynthesis . By acting as a demethylation inhibitor (DMI), it disrupts the function of cytochrome P450 enzymes, which are essential for the synthesis of sterols in fungi and membrane integrity . This mechanism is not only pivotal for antifungal studies but also opens avenues for investigating its effects on lipid metabolism in non-target organisms. Research on similar triazole compounds has shown that they can interfere with the mTOR-PPAR-γ/SREBP1 signaling pathway, leading to significant lipid metabolism disorders and accumulation of lipids such as triglycerides (TAG) and phospholipids (PC, PE) in model systems . Beyond its application in plant pathology, this makes this compound a valuable tool for biochemical research, enabling studies in endocrine disruption, metabolic syndrome, and hepatotoxicity . The compound is for research applications only and should be handled by qualified laboratory personnel. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

6-(1,2,4-triazol-1-yl)hexan-2-ol

InChI

InChI=1S/C8H15N3O/c1-8(12)4-2-3-5-11-7-9-6-10-11/h6-8,12H,2-5H2,1H3

InChI Key

QASQVUNSFPLLQR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C=NC=N1)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections are considered.

The most straightforward approach involves the disconnection of the C-N bond between the hexyl side chain and the triazole ring. This leads to two key synthons: the 1,2,4-triazole (B32235) anion and a six-carbon electrophile bearing a hydroxyl group (or a protected version) at the C2 position and a leaving group at the C6 position. The corresponding synthetic equivalent for the electrophile would be a compound such as 6-bromohexan-2-ol or 6-chlorohexan-2-ol . This route simplifies the problem to the synthesis of a suitable side chain precursor and the subsequent alkylation of 1,2,4-triazole.

A second, more convergent strategy involves disconnecting the 1,2,4-triazole ring itself. This approach would start with a precursor that already contains the hexan-2-ol backbone. For instance, a hydrazine (B178648) derivative of the hexan-2-ol moiety could be reacted with a one-carbon synthon (like formamide (B127407) or an amidine derivative) to construct the triazole ring in the final steps of the synthesis. This method integrates the side chain at an earlier stage but requires careful selection of reaction conditions to ensure the integrity of the hydroxyl group.

Classical and Modern Approaches for 1,2,4-Triazole Ring Formation

The 1,2,4-triazole ring is a common motif in medicinal and materials chemistry, and numerous methods for its synthesis have been developed. scispace.comimist.ma

Classical methods for forming the 1,2,4-triazole ring often rely on the condensation and subsequent cyclization of hydrazine-containing compounds with various C-N building blocks.

Pellizzari Reaction : Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and an acylhydrazide to form a 1,2,4-triazole. scispace.comwikipedia.org The reaction typically requires high temperatures, and its mechanism proceeds through the formation of a diacylhydrazide intermediate, which then cyclizes with the elimination of water. wikipedia.orgyoutube.com For example, the reaction of benzamide (B126) with benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. scispace.com

Einhorn-Brunner Reaction : This reaction, described by Alfred Einhorn and Karl Brunner, synthesizes 1,2,4-triazoles from the reaction of imides with hydrazines in the presence of an acid. wikipedia.orgwikipedia.orgen-academic.com If the imide is asymmetrical, a mixture of isomeric triazoles can be formed. wikipedia.orgwikipedia.org The mechanism involves nucleophilic attack of the hydrazine on a carbonyl group of the imide, followed by cyclization and dehydration to form the aromatic triazole ring. wikipedia.org

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of multi-component reactions (MCRs) for the construction of complex molecules in a single step. Several MCRs have been developed for 1,2,4-triazole synthesis. These reactions offer advantages such as high atom economy, reduced waste, and simplified purification procedures. For instance, a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones has been reported to produce highly functionalized 1,2,4-triazoles. rsc.org Another approach involves the one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to give 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

To overcome the often harsh conditions of classical methods, various catalytic and metal-free approaches have been established.

Catalytic Routes : Copper catalysts are frequently employed for the synthesis of 1,2,4-triazoles. One method involves a copper-catalyzed reaction of amidines with various reagents under an oxygen atmosphere to form substituted triazoles. organic-chemistry.orgisres.org Another copper-catalyzed protocol achieves the synthesis from nitriles and hydroxylamine (B1172632) hydrochloride. isres.org Silver catalysts have also been used to control the regioselectivity of the reaction between terminal alkynes and azodicarboxylates to yield specific triazole isomers. organic-chemistry.org

Metal-Free Routes : In a push towards greener chemistry, several metal-free synthetic strategies have been developed. These include iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides using DMF as a carbon source. isres.org Another notable method is the microwave-assisted, catalyst-free reaction of hydrazines with formamide, which proceeds smoothly and tolerates a wide range of functional groups. organic-chemistry.org Catalyst-free cascade reactions, such as the one between thiazolones and hydrazines, also provide efficient access to functionalized 1,2,4-triazoles under mild conditions. rsc.org

Table 1: Comparison of Synthetic Approaches for 1,2,4-Triazole Ring Formation

Method Reagents Conditions Advantages Disadvantages
Pellizzari Reaction Amide, Acylhydrazide High temperature Classical, well-established Low yield, harsh conditions, long reaction times wikipedia.org
Einhorn-Brunner Reaction Imide, Hydrazine Acidic Forms isomeric mixtures wikipedia.orgwikipedia.org Potential for low regioselectivity wikipedia.org
Multi-Component Reactions e.g., 1,3-dione, nitrostyrene, hydrazone Base-promoted, metal-free High atom economy, one-pot synthesis rsc.org Substrate scope can be limited
Copper-Catalyzed Synthesis e.g., Nitriles, Amidines Cu(OAc)₂, O₂ atmosphere High efficiency, broad substrate scope organic-chemistry.orgisres.org Requires metal catalyst, potential for metal contamination
Metal-Free Synthesis e.g., Hydrazine, Formamide Microwave irradiation Environmentally benign, no catalyst needed organic-chemistry.org May require specific equipment (microwave)

Introduction of the Hexan-2-ol Side Chain

The introduction of the hexan-2-ol side chain is a critical step in the synthesis of the target molecule. This is most commonly achieved via N-alkylation of the pre-formed 1,2,4-triazole ring.

Alkylation: The direct alkylation of 1,2,4-triazole with a suitable halo-alcohol, such as 6-chloro-2-hexanone (B157210) followed by reduction, or directly with a protected version of 6-chlorohexan-2-ol , is a primary strategy. google.com A key challenge in the alkylation of 1,2,4-triazole is controlling the regioselectivity. The triazole ring has three nucleophilic nitrogen atoms (N1, N2, and N4), and alkylation can lead to a mixture of isomers. The reaction of 1,2,4-triazole with alkyl halides typically yields a mixture of the 1-substituted and 4-substituted products. researchgate.net

The choice of base, solvent, and reaction conditions can influence the ratio of these isomers. For example, using DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) as the base in THF has been shown to favor the formation of 1-substituted-1,2,4-triazoles in high yield. researchgate.net In some cases, 4-alkylated triazoles can be isomerized to the more stable 1-alkylated isomers by heating with a catalytic amount of an alkyl halide. oup.com

The synthesis of the required alkylating agent, such as 6-chloro-2-hexanone , can be achieved through various methods, including the rearrangement of 1-methylcyclopentyl hypochlorite, which is formed from the reaction of 1-methylcyclopentanol (B105226) with an alkali metal hypochlorite. google.comgoogle.com The resulting ketone can then be selectively reduced to the secondary alcohol, 6-chloro-2-hexanol , using a reducing agent like sodium borohydride (B1222165).

Hydroxylation: An alternative to direct alkylation with a pre-functionalized chain is to introduce the hydroxyl group after the alkylation step. This would involve alkylating 1,2,4-triazole with an intermediate like 6-bromo-2-hexanone. The resulting ketone, 6-(1H-1,2,4-triazol-1-yl)hexan-2-one, can then be selectively reduced to the target secondary alcohol, this compound. Standard reducing agents such as sodium borohydride in an alcoholic solvent are well-suited for this ketone-to-alcohol transformation.

Table 2: Key Compounds in the Synthesis of this compound

Compound Name Structure Role in Synthesis
This compound C₈H₁₅N₃O Target Molecule
1,2,4-Triazole C₂H₃N₃ Heterocyclic Core
6-Chlorohexan-2-ol C₆H₁₃ClO Alkylating Agent Precursor
6-Chloro-2-hexanone C₆H₁₁ClO Ketone Intermediate google.com
1-Methylcyclopentanol C₆H₁₂O Precursor for 6-chloro-2-hexanone google.comgoogle.com
6-(1H-1,2,4-Triazol-1-yl)hexan-2-one C₈H₁₃N₃O Ketone Precursor to Target Molecule

Stereoselective Synthesis Approaches for Chiral Centers

The conversion of the prochiral ketone, 6-(1H-1,2,4-triazol-1-yl)hexan-2-one, into the chiral alcohol, this compound, requires stereoselective methods to control the configuration of the newly formed stereocenter at the C-2 position. Two primary strategies are employed for this purpose: catalytic asymmetric reduction and biocatalytic reduction.

Catalytic Asymmetric Reduction

This approach utilizes a chiral catalyst to direct the enantioselective reduction of the ketone. The Corey-Bakshi-Shibata (CBS) reduction is a prominent and reliable method for this transformation. wikipedia.orgorganic-chemistry.org The reaction employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃•THF) or borane-dimethyl sulfide (B99878) (BMS). wikipedia.orgtcichemicals.com

The mechanism involves the coordination of the ketone to the Lewis acidic boron atom of the catalyst. The steric environment of the chiral catalyst directs the hydride delivery from the borane to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess. organic-chemistry.orgyoutube.com The predictability of the stereochemical outcome is a significant advantage; the use of an (R)-CBS catalyst typically yields the (R)-alcohol, while the (S)-catalyst produces the (S)-alcohol. organic-chemistry.orgtcichemicals.com This method is effective for a wide array of ketones, including aliphatic systems. wikipedia.org

Biocatalytic Reduction

Biocatalysis offers a highly selective and green alternative for synthesizing chiral alcohols. researchgate.netnih.gov This method uses enzymes, particularly ketoreductases (KREDs), or whole-cell systems to perform the asymmetric reduction of the ketone precursor. researchgate.netacs.org

Isolated Ketoreductases (KREDs): A vast number of commercially available KREDs can be screened to find an enzyme with optimal activity and selectivity for a specific substrate. acs.org These enzymes are NAD(P)H-dependent and exhibit exquisite stereoselectivity, often yielding products with very high enantiomeric excess (>99% ee). acs.orgacs.org A key advantage is the availability of KREDs that follow opposite stereochemical preferences (Prelog vs. anti-Prelog), allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the target alcohol from the same ketone precursor. acs.org

Whole-Cell Biocatalysts: The use of whole organisms, such as baker's yeast or plant tissues, provides a cost-effective method for biocatalytic reduction. acs.orgrsc.org Plant-based biocatalysts, like Daucus carota (carrot) roots, have been successfully used to reduce various ketones to their corresponding chiral alcohols. rsc.orgtandfonline.com These whole-cell systems contain the necessary reductase enzymes and naturally regenerate the required cofactors, simplifying the process. rsc.org While often environmentally benign, reaction times can be longer and optimization may be required to achieve high yields and selectivity. rsc.org

Optimization of Reaction Conditions and Yields

Optimization of N-Alkylation of 1,2,4-Triazole

The synthesis of the precursor, 6-(1H-1,2,4-triazol-1-yl)hexan-2-one, is typically achieved by the N-alkylation of 1,2,4-triazole with a suitable 6-carbon electrophile, such as 6-chloro- or 6-bromohexan-2-one. A primary challenge in this step is achieving regioselectivity, as 1,2,4-triazole has two reactive nitrogen atoms (N1 and N4). The reaction conditions significantly influence the ratio of the desired N1-isomer to the undesired N4-isomer.

Key parameters for optimization include:

Base and Solvent: The choice of base and solvent system is critical. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) often favor the formation of the N1-substituted product, which is typically the thermodynamically more stable isomer. beilstein-journals.org Weaker bases like potassium carbonate (K₂CO₃) can also be effective, sometimes with improved regioselectivity depending on the solvent. nih.govorganic-chemistry.org

Temperature and Reaction Time: These parameters must be controlled to ensure complete reaction while minimizing side product formation. Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields and regioselectivity for the alkylation of triazoles. researchgate.net

Ionic Liquids: Using ionic liquids as solvents can enhance the rate and regioselectivity of N-alkylation reactions, often favoring the N1-isomer. organic-chemistry.orgresearchgate.net

Interactive Table: Optimization of N-Alkylation Conditions for 1,2,4-Triazole (Illustrative)

EntryAlkylating AgentBaseSolventConditionsMajor IsomerYield
1Alkyl BromideK₂CO₃DMF80 °C, 12 hN1/N4 mixtureModerate
2Alkyl BromideNaHTHF25 °C, 6 hN1Good
3Alkyl BromideK₂CO₃[bmim][Br]MW, 80 °C, 10 minN1Excellent

Optimization of Ketone Reduction

For the non-stereoselective (racemic) synthesis, the reduction of the ketone can be optimized for yield and efficiency. Sodium borohydride (NaBH₄) is a mild and common reagent for this transformation. umn.edu

Key parameters for optimization include:

Reducing Agent: While NaBH₄ is standard, the amount used is important. Theoretically, one mole of NaBH₄ can reduce four moles of ketone, but in practice, a molar excess is often used to ensure the reaction goes to completion. umn.edu

Solvent: Protic solvents like methanol (B129727) or ethanol (B145695) are typically used for NaBH₄ reductions. The choice of solvent can influence reaction rates. umn.edusci-hub.se

Temperature: These reductions are often performed at room temperature or below (0 °C) to improve selectivity and control the reaction rate. umn.edu

Additives: In some cases, additives can be used to modify the reactivity of NaBH₄. For example, certain additives can enhance the 1,2-reduction of conjugated ketones over 1,4-reduction, although this is not a factor for the saturated ketone precursor of the title compound. orientjchem.orgorientjchem.org

Interactive Table: Optimization of Ketone Reduction (Illustrative)

EntryReducing Agent (Equivalents)SolventTemperatureTimeYield
1NaBH₄ (0.5)Ethanol25 °C2 hHigh
2NaBH₄ (0.3)Methanol0 °C4 hExcellent
3LiAlH₄ (0.3)THF0 °C1 hExcellent

Green Chemistry Considerations in Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by using safer reagents and solvents, improving energy efficiency, and minimizing waste. numberanalytics.com

Green Approaches to N-Alkylation

Traditional N-alkylation methods often use hazardous solvents and genotoxic alkyl halides. Greener alternatives include:

Alternative Alkylating Agents: Using propylene (B89431) carbonate as both the solvent and a "green" alkylating agent can circumvent the need for alkyl halides. mdpi.comnih.gov

Benign Solvents: Replacing solvents like DMF with more environmentally friendly options, such as ionic liquids or even water, can significantly improve the sustainability of the process. rsc.orgacs.org

Catalyst-Free and Solvent-Free Conditions: Performing reactions under neat (solvent-free) conditions, often aided by microwave irradiation, aligns with green chemistry principles by reducing solvent waste and energy consumption. mdpi.com

Green Approaches to Ketone Reduction

The reduction step offers significant opportunities for green innovation:

Catalytic Transfer Hydrogenation: This method avoids the use of metal hydride reagents. It employs a catalyst (e.g., an iridium complex) to transfer hydrogen from a safe, sustainable donor molecule to the ketone. mdpi.com Notably, glucose has been used as a benign hydrogen donor, and water can be used as the reaction solvent, making this an exceptionally green process. mdpi.comnih.govresearchgate.net

Catalytic Hydrogenation: The use of molecular hydrogen (H₂) with a metal catalyst (e.g., Pd, Pt, Ni) is a highly atom-economical method, with water being the only byproduct. numberanalytics.comlibretexts.org

Biocatalysis: As discussed in section 2.3.2, using ketoreductases or whole-cell systems is a cornerstone of green chemistry. nih.govrsc.org These reactions are performed in aqueous media under mild temperature and pH conditions, eliminating the need for harsh reagents and organic solvents, and they offer unparalleled selectivity, which prevents waste from the formation of unwanted stereoisomers. nih.govnih.govfrontiersin.orgmagtech.com.cn

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques (e.g., Advanced NMR, Mass Spectrometry, IR)

While specific experimental spectra for 6-(1H-1,2,4-triazol-1-yl)hexan-2-ol are not widely published, its characteristic spectroscopic features can be predicted based on the analysis of similar structures and the fundamental principles of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the hexanol chain and the triazole ring. The protons on the triazole ring typically appear as singlets in the downfield region (around 8-9 ppm). The methylene (B1212753) group adjacent to the triazole ring (C6-H) would likely resonate around 4.0-4.5 ppm as a triplet. The methine proton of the alcohol group (C2-H) would appear as a multiplet in the range of 3.5-4.0 ppm. The remaining methylene and methyl protons of the hexyl chain would be found in the upfield region (1.0-2.0 ppm).

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbon atoms of the triazole ring are expected to resonate in the aromatic region (around 140-155 ppm). The carbon bearing the hydroxyl group (C2) would appear around 60-70 ppm, while the carbon attached to the triazole nitrogen (C6) would be in a similar region. The other aliphatic carbons would have signals in the upfield region.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molar mass: 183.24 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 183. The fragmentation pattern would likely involve the loss of a water molecule from the alcohol, cleavage of the hexyl chain, and fragmentation of the triazole ring. Common fragmentation patterns for 1,2,4-triazole (B32235) derivatives have been studied and can help in interpreting the mass spectrum researchgate.net.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations of the aliphatic chain would be observed around 2850-3000 cm⁻¹. The C=N and N-N stretching vibrations of the triazole ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the secondary alcohol would appear around 1050-1150 cm⁻¹. farmaciajournal.comnih.gov

Predicted Spectroscopic Data for this compound

Technique Predicted Chemical Shifts / Frequencies Assignment
¹H NMR ~8.0-9.0 ppmTriazole ring protons (2H, s)
~4.0-4.5 ppm-CH₂-N (C6-H, t)
~3.5-4.0 ppm-CH(OH)- (C2-H, m)
~1.2-1.9 ppm-CH₂- chain protons (6H, m)
~1.1-1.3 ppm-CH₃ (C1-H, d)
Variable-OH (1H, s, br)
¹³C NMR ~145-155 ppmTriazole ring carbons (C=N)
~65-70 ppm-CH(OH)- (C2)
~50-55 ppm-CH₂-N (C6)
~20-40 ppm-CH₂- chain carbons (C3, C4, C5)
~23 ppm-CH₃ (C1)
IR 3200-3600 cm⁻¹O-H stretch (alcohol)
2850-3000 cm⁻¹C-H stretch (aliphatic)
1400-1600 cm⁻¹C=N, N-N stretch (triazole ring)
1050-1150 cm⁻¹C-O stretch (secondary alcohol)

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the literature. However, analysis of related structures, such as hexaconazole (B1673136) [2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol], provides insights into the potential solid-state conformation and intermolecular interactions. urfu.ruresearchgate.net

An X-ray crystallographic analysis would definitively determine the bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the triazole ring. These interactions play a crucial role in the physical properties of the compound, including its melting point and solubility.

Conformational Preferences and Stereochemical Aspects

The flexible hexanol chain of this compound allows for a multitude of possible conformations. The conformational preferences will be governed by a balance of steric and electronic effects. The rotation around the C-C single bonds of the hexyl chain will lead to various staggered and eclipsed conformations. The most stable conformer in the gas phase or in a non-polar solvent would likely be one that minimizes steric hindrance between the bulky triazole ring and the rest of the alkyl chain.

The presence of a chiral center at the C2 position means that this compound exists as a pair of enantiomers, (R)- and (S)-6-(1H-1,2,4-triazol-1-yl)hexan-2-ol. The synthesis of this compound would typically result in a racemic mixture unless a stereoselective method is employed. The absolute configuration of each enantiomer would significantly influence its interaction with other chiral molecules, a critical aspect in the context of biological activity.

Tautomerism and Isomerism within the Triazole Moiety

The 1H-1,2,4-triazole ring in the title compound can exist in different tautomeric forms. The two principal tautomers are 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netresearchgate.net In the case of this compound, the substituent is attached to the N1 position, which generally favors the 1H tautomer. However, the possibility of proton transfer to the N4 position to form the 4H-tautomer under certain conditions cannot be entirely ruled out. The relative stability of these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituent. ijsr.net

Furthermore, positional isomerism is possible, where the hexanol chain could be attached to the N4 position of the triazole ring, leading to 4-(6-hydroxyheptyl)-1H-1,2,4-triazole. The specific synthetic route employed would determine which isomer is formed.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, reactivity, and other physicochemical properties of molecules. irjweb.comresearchgate.net For triazole derivatives, DFT calculations help elucidate the fundamental characteristics that govern their biological activity. acs.orgnih.gov

Electronic Structure and Frontier Molecular Orbitals

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com

For 6-(1h-1,2,4-Triazol-1-yl)hexan-2-ol, the HOMO is expected to be distributed across the electron-rich 1,2,4-triazole (B32235) ring, which is characteristic for this heterocyclic system. The LUMO would likely be located over the triazole ring as well, but also extending to the alkyl chain. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity, making the molecule more prone to interact with biological targets. irjweb.com DFT calculations for similar triazole compounds have been used to successfully calculate these parameters and correlate them with observed activity. acs.org

Charge Distribution and Electrostatic Potential

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. irjweb.com In the case of this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the triazole ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors or coordinate with metal ions (like the heme iron in fungal enzymes).

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl (-OH) group and the C-H bonds, highlighting these areas as electrophilic and potential hydrogen bond donors.

This charge distribution is fundamental to how the molecule orients itself and binds within a protein's active site.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time, assessing the stability of the complex. nih.gov For antifungal triazoles, MD simulations are frequently used to study their binding to the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govjst.go.jp

An MD simulation of this compound complexed with fungal CYP51 would be expected to show:

The triazole ring remaining stably coordinated to the central heme iron of the enzyme.

The hexyl chain establishing and maintaining hydrophobic interactions within the enzyme's substrate channel, a key factor for binding affinity. nih.gov

The hydroxyl group forming stable hydrogen bonds with nearby amino acid residues, further anchoring the molecule in the active site.

These simulations are crucial for confirming the stability of docking poses and understanding the dynamic nature of the binding, which static docking cannot fully capture.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov For antifungal triazoles, 3D-QSAR models are developed to predict the activity of new derivatives and guide the design of more potent inhibitors. frontiersin.orgresearchgate.net

To develop a QSAR model relevant to this compound, a dataset of structurally similar triazoles with known antifungal activities would be used. The model would be built using various calculated molecular descriptors:

Physicochemical Descriptors: Such as lipophilicity (logP), molecular weight, and surface area. researchgate.net

Electronic Descriptors: Derived from quantum chemical calculations, including HOMO-LUMO energies and dipole moments.

Steric and Topographical Descriptors: Related to the molecule's size and shape.

A reliable QSAR model could then predict the antifungal potency of this compound before its synthesis, making it a powerful tool for virtual screening. nih.govnih.gov

Molecular Docking Studies on Relevant Biological Targets (e.g., Fungal Enzymes, Protein Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. fums.ac.ir The primary biological target for most antifungal triazoles is lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal cell membrane biosynthesis pathway. jst.go.jpnih.gov

A docking study of this compound into the active site of fungal CYP51 would predict its binding mode. Based on the established interactions of other triazole inhibitors, the following binding pattern is expected:

Heme Coordination: The N4 atom of the 1,2,4-triazole ring would form a coordinate bond with the iron atom of the heme prosthetic group in the CYP51 active site. This is the hallmark interaction for this class of inhibitors. jst.go.jp

Hydrophobic Interactions: The six-carbon alkyl (hexyl) chain would extend into a hydrophobic channel within the enzyme, forming van der Waals interactions with nonpolar amino acid residues. nih.gov

Hydrogen Bonding: The hydroxyl group at position 2 of the hexyl chain is critically positioned to act as a hydrogen bond donor or acceptor with polar residues in the active site, such as serine, tyrosine, or threonine, significantly enhancing binding affinity and specificity. researchgate.net

Table 1: Predicted Interactions of this compound with Fungal CYP51 Active Site

Molecular Moiety Type of Interaction Potential Interacting Residues in CYP51
1,2,4-Triazole Ring (N4) Coordinate Bond Heme Iron
Hexyl Chain Hydrophobic / van der Waals Leucine, Phenylalanine, Tyrosine, Methionine nih.gov
Hydroxyl Group (-OH) Hydrogen Bond Serine, Tyrosine, Histidine

These combined interactions contribute to the potent and selective inhibition of the fungal enzyme, disrupting ergosterol (B1671047) synthesis and leading to fungal cell death. jst.go.jprsc.org

Prediction of Reactivity and Stability Parameters

The chemical stability and reactivity of a compound are key to its viability as a drug. The 1,2,4-triazole ring is known for its high aromaticity and stability, being generally resistant to metabolic oxidation, reduction, and hydrolysis. chemicalbook.com

Computational methods can predict several parameters that describe reactivity:

Global Reactivity Descriptors: Calculated from HOMO and LUMO energies, these include chemical hardness (resistance to deformation of electron cloud), softness, and electrophilicity. acs.orgnih.gov A molecule with low hardness and high electrophilicity is generally more reactive.

Local Reactivity (Fukui Functions): These calculations identify the most reactive atoms or functional groups within the molecule, predicting sites of metabolic attack. irjweb.com For this compound, likely sites of metabolic transformation would include the secondary alcohol (oxidation to a ketone) and the alkyl chain.

Bond Dissociation Energy (BDE): This parameter can be calculated to predict the stability of specific bonds, such as C-H bonds, to understand susceptibility to autoxidation. bohrium.com

Reactivity and Derivatization Studies

Chemical Transformations of the Hexan-2-ol Moiety

The secondary alcohol group is a key site for derivatization, allowing for modifications that can alter the molecule's physical and chemical properties.

The secondary alcohol of 6-(1H-1,2,4-triazol-1-yl)hexan-2-ol can be oxidized to its corresponding ketone, 6-(1H-1,2,4-triazol-1-yl)hexan-2-one. This transformation is a fundamental reaction in organic synthesis. libretexts.orglibretexts.orgyoutube.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and selectivity. libretexts.org Common reagents include chromium-based compounds like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid, as well as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.org In a related context, the oxidation of a hydroxymethyl group attached to a triazole-containing molecule, voriconazole (B182144), to an aldehyde has been successfully demonstrated using manganese dioxide (MnO₂). raco.cat

Conversely, the parent compound, this compound, can be synthesized via the reduction of 6-(1H-1,2,4-triazol-1-yl)hexan-2-one. This reduction of a ketone to a secondary alcohol is typically achieved using hydride reagents. libretexts.orgchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is a commonly used mild reducing agent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). libretexts.orgmdpi.com More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, though they require anhydrous conditions due to their high reactivity. chemguide.co.uk The regioselective reduction of ester groups on a 1,2,3-triazole ring using NaBH₄ has been shown to be influenced by other substituents on the ring, highlighting the potential for selective transformations in multifunctional triazole derivatives. mdpi.comresearchgate.net

Table 1: Summary of Oxidation and Reduction Reactions
TransformationStarting MaterialTypical ReagentsProduct
OxidationThis compoundCrO₃/H₂SO₄ (Jones Reagent), KMnO₄, MnO₂6-(1H-1,2,4-Triazol-1-yl)hexan-2-one
Reduction6-(1H-1,2,4-Triazol-1-yl)hexan-2-oneNaBH₄, LiAlH₄This compound

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reaction is reversible, and strategies such as removing water or using an excess of one reactant are often employed to drive the reaction to completion. chemguide.co.uk For sterically hindered alcohols, alternative methods may be more efficient, such as using activated intermediates like benzotriazole (B28993) esters. researchgate.netresearchgate.net

Etherification of the secondary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves deprotonating the alcohol to form an alkoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is generally effective for producing a wide range of symmetrical and unsymmetrical ethers. masterorganicchemistry.com Other modern methods for ether synthesis include acid-catalyzed dehydrative coupling of alcohols and catalytic reductive etherification using carbonyl compounds. masterorganicchemistry.comnih.govacs.orgorganic-chemistry.org For instance, iron(III) triflate has been shown to catalyze the selective formation of ethers from secondary benzylic alcohols. acs.org

Table 2: Summary of Esterification and Etherification Reactions
TransformationReactantsTypical Conditions/ReagentsProduct Type
EsterificationThis compound + Carboxylic Acid (R-COOH)H₂SO₄ (catalyst), heatEster
Etherification (Williamson)This compound + Alkyl Halide (R-X)1. Strong base (e.g., NaH) 2. R-XEther

Functionalization of the Triazole Ring

The 1H-1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms, which are the primary sites for electrophilic substitution. chemicalbook.com The carbon atoms of the ring are electron-deficient and thus susceptible to nucleophilic attack under certain conditions. chemicalbook.com

The unsubstituted nitrogen atom of the 1,2,4-triazole (B32235) ring is nucleophilic and can be readily alkylated. The alkylation of 1H-1,2,4-triazole with alkyl halides typically yields a mixture of 1-alkyl and 4-alkyl isomers. researchgate.net The regioselectivity of the reaction can be influenced by the choice of base, solvent, and reaction conditions, but often favors the N1-substituted product. chemicalbook.comresearchgate.net For example, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in THF has been reported to give a 90:10 ratio of N1 to N4 isomers. researchgate.net Specific protocols for achieving high regioselectivity for N1-alkylation have been developed. nih.govacs.org

Acylation of the triazole ring can also occur at the nitrogen atoms. N-acylation of 1,2,3-triazoles has been studied, revealing that N2-acyltriazoles are often the main products, although mixtures of isomers can form. rsc.org These N-acyl triazoles can be key intermediates in further chemical transformations. rsc.org In the context of 1,2,4-triazoles, acylation of C-glucosyl toluene (B28343) sulfonyl hydrazone precursors can lead to the formation of 3,5-disubstituted 1,2,4-triazoles. nih.govscispace.com

Direct halogenation of the 1,2,4-triazole ring can be challenging but is achievable under specific conditions. For instance, oxidative iodination of 1-methyl-1,2,4-triazole (B23700) has been reported. researchgate.net Bromine has been used as a removable directing group to control the regioselectivity of subsequent reactions, such as N-alkylation at the N2 position, implying that methods for the introduction of halogens onto the triazole ring are available. organic-chemistry.org

Nitration of the triazole ring typically requires strong nitrating agents. Research on the nitration of N³,N⁶-bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine using a nitric acid-acetic anhydride (B1165640) mixture resulted in the formation of a C-nitro derivative, N³,N⁶-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine. rsc.org This demonstrates that electrophilic nitration can occur at a carbon atom of the 1,2,4-triazole ring. rsc.org The reaction of 3-nitro-1,2,4-triazole (B13798) with various alkylating agents has also been extensively studied. researchgate.net

Table 3: Summary of Triazole Ring Functionalization
TransformationTypical ReagentsExpected Product TypeNotes
N-AlkylationAlkyl Halide (R-X), Base (e.g., K₂CO₃, DBU)Mixture of N1- and N4-alkylated isomersN1 isomer often predominates. researchgate.net
N-AcylationAcyl Chloride (RCOCl) or AnhydrideN-acylated triazoleCan serve as reactive intermediates. rsc.org
C-NitrationHNO₃/Ac₂OC-nitro triazole derivativeRequires strong electrophilic conditions. rsc.org

Formation of Complex Hybrid Molecules

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a modifiable triazole ring, makes it an attractive scaffold for the synthesis of complex hybrid molecules. researchgate.net The strategy of creating hybrid molecules by combining two or more pharmacophores is a growing area of medicinal chemistry aimed at developing new therapeutic agents. researchgate.netmdpi.commdpi.com

The triazole moiety itself is a key component in many such hybrids due to its favorable chemical properties and ability to engage in various coupling reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a prominent method for linking a triazole unit to other molecular fragments. mdpi.comnih.govacs.org For example, new hybrid molecules containing 1,2,3-triazole, isatin, and phenolic cores have been synthesized using this approach. mdpi.com Similarly, triazole-pyrazole hybrids have been developed where the triazole unit is attached via CuAAC. nih.gov Other examples include the synthesis of fluorene-triazole hybrids and complex alkaloid derivatives. mdpi.comijprs.com

Given these precedents, this compound could serve as a versatile starting material. The alcohol could be derivatized to introduce a new functional group (e.g., an alkyne or azide (B81097) via substitution), which could then participate in a click reaction. Alternatively, the triazole ring could be functionalized first, followed by transformations at the alcohol position. This dual reactivity allows for the systematic construction of novel, complex chemical architectures with potential applications in materials science and drug discovery. acs.org

Reaction Mechanism Elucidation for this compound

The elucidation of reaction mechanisms involving this compound is fundamental to understanding its chemical behavior and potential for creating novel derivatives. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of its constituent functional groups: a secondary alcohol and a 1,2,4-triazole ring. Mechanistic investigations for analogous structures typically employ a combination of kinetic studies, computational modeling, and spectroscopic analysis to identify intermediates, transition states, and the factors governing reaction pathways.

The 1,2,4-triazole moiety is a five-membered aromatic heterocycle containing three nitrogen atoms. Its chemical nature allows it to participate in both electrophilic and nucleophilic substitution reactions. nih.gov The secondary alcohol group can undergo oxidation, esterification, and nucleophilic substitution, often with stereochemical implications. youtube.com

Key Reaction Mechanisms

The primary reaction mechanisms relevant to this compound can be categorized based on the reactive center: the hydroxyl group or the triazole ring.

Reactions at the Secondary Alcohol:

The hydroxyl group is a primary site for derivatization. Common reactions include:

Oxidation: The secondary alcohol can be oxidized to a ketone, 6-(1H-1,2,4-triazol-1-yl)hexan-2-one. The mechanism of oxidation depends on the reagent used. For example, with a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC), the reaction proceeds through a chromate (B82759) ester intermediate. The rate-determining step is typically the abstraction of the hydrogen from the carbon bearing the hydroxyl group by a base.

Esterification: Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) yields an ester. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, proceeds via protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.

Nucleophilic Substitution: The hydroxyl group is a poor leaving group, but it can be converted into a better one, such as a tosylate or mesylate. This allows for subsequent nucleophilic substitution (SN2) reactions with a variety of nucleophiles, leading to inversion of stereochemistry at the C-2 position. youtube.com

Table 1: Plausible Reactions and Mechanisms at the Secondary Alcohol of this compound

Reaction TypeReagentsProduct Functional GroupGeneral Mechanism
OxidationPCC, DMP, SwernKetoneFormation of an intermediate (e.g., chromate ester) followed by E2 elimination.
EsterificationCarboxylic acid, H+EsterAcid-catalyzed nucleophilic acyl substitution.
TosylationTsCl, pyridineTosylateNucleophilic attack of the alcohol on the sulfonyl chloride.
Nucleophilic SubstitutionNu- (after tosylation)Varies (e.g., azide, cyanide)SN2 displacement of the tosylate group.

Reactions Involving the 1,2,4-Triazole Ring:

The 1,2,4-triazole ring is generally stable but can undergo specific reactions. nih.gov

N-Alkylation/N-Acylation: The nitrogen atoms of the triazole ring possess lone pairs of electrons and can act as nucleophiles. In the presence of a strong base to deprotonate the N-H, the resulting triazolide anion can react with electrophiles like alkyl halides or acyl chlorides.

Electrophilic Substitution: While less common for the 1,2,4-triazole ring itself due to the electron-withdrawing nature of the nitrogen atoms, electrophilic substitution can occur on substituent groups if they are activating. nih.gov

Triazole as a Leaving Group: In certain contexts, particularly when attached to an activated system like a purine (B94841) ring, the 1,2,4-triazol-1-yl group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov However, in an aliphatic chain like in this compound, this is less likely under standard conditions.

Table 2: Plausible Reactions Involving the 1,2,4-Triazole Moiety

Reaction TypeReagentsProduct FeatureGeneral Mechanism
N-AlkylationBase (e.g., NaH), Alkyl HalideN-alkylated triazoleNucleophilic substitution by the triazolide anion.
N-AcylationBase, Acyl ChlorideN-acylated triazoleNucleophilic acyl substitution by the triazolide anion.

Derivatization Studies

Derivatization of this compound would likely focus on modifying the hydroxyl group to introduce new functionalities and potentially alter the molecule's biological or physical properties. The synthesis of new derivatives would follow the reaction mechanisms outlined above. For instance, esterification could be used to introduce a wide variety of acyl groups, while SN2 reactions on the corresponding tosylate could introduce functionalities such as azides, cyanides, or other heterocyclic rings.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states for these proposed reactions. This would provide valuable insight into the feasibility and selectivity of different derivatization strategies.

Mechanistic Biological Activity Studies in Vitro and Molecular Focus

Evaluation of In Vitro Antimicrobial Efficacy

No published studies were found that evaluated the in vitro antifungal, antibacterial, or antitubercular efficacy of 6-(1H-1,2,4-triazol-1-yl)hexan-2-ol.

Minimum Inhibitory Concentration (MIC) Determinations

There is no available data on the Minimum Inhibitory Concentration (MIC) of this compound against any microorganism.

Spectrum of Activity Against Various Microorganisms

Information regarding the spectrum of antimicrobial activity for this compound is not available in the current scientific literature.

Molecular Mechanism of Action Investigations

No molecular mechanism of action studies have been published specifically for this compound.

Inhibition of Ergosterol (B1671047) Biosynthesis Pathway (e.g., Cyp51A/B, HMG-CoA Reductase)

There is no evidence or research demonstrating the inhibitory effect of this compound on the ergosterol biosynthesis pathway, including its potential interaction with Cyp51A/B or HMG-CoA reductase.

Interaction with Fungal Membrane Components

No studies have been conducted to investigate the direct interaction of this compound with fungal membrane components.

Enzyme Kinetic Studies

Enzyme kinetic studies for this compound have not been reported.

Interaction with Other Cellular Targets (e.g., Tubulin Polymerization)

While the primary mechanism of action for many antifungal triazoles involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), the interaction of this compound with other cellular targets such as tubulin polymerization has been a subject of scientific inquiry. However, based on available research, there is currently no specific evidence to suggest that this compound or closely related antifungal triazoles directly inhibit tubulin polymerization as their primary mode of action.

It is important to distinguish the antifungal triazoles from other structurally different triazole-containing compounds that have been specifically designed as tubulin polymerization inhibitors for anticancer applications. nih.gov These anticancer agents, which often mimic the structure of natural products like combretastatin (B1194345) A-4, utilize a triazole ring to maintain a specific conformation necessary for binding to the colchicine (B1669291) site on tubulin. nih.gov This mechanism leads to cell cycle arrest and apoptosis in cancer cells. nih.gov The structural features of these anticancer triazoles are distinct from those of antifungal triazoles like this compound.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of triazole antifungal agents is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing their efficacy and spectrum of activity. These studies systematically modify different parts of the molecule to understand their contribution to the antifungal effect.

Influence of Triazole Ring Substitution

The substitution pattern on the aromatic rings attached to the core triazole structure significantly influences antifungal potency. For many triazole antifungals, a dihalophenyl group is a key pharmacophoric element.

Key Findings from SAR Studies:

Position of Substituents: The position of substituents on the phenyl ring can be critical. For instance, in a series of novel triazole derivatives, compounds with substituents at the 7-position of a 1,2,3-benzotriazin-4-one moiety displayed more potent and broader-spectrum antifungal activities compared to those with substitutions at the 5-, 6-, or 8-positions. amazonaws.comnih.gov

Nature of Substituents: The type of substituent also plays a vital role. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) and nitro groups, are often favored. nih.govekb.eg For example, para-fluoro, para-chloro, and para-cyano substituted phenylalkynyl side chains have been shown to promote triazole antifungal activity. nih.govresearchgate.net

Mono- versus Di-substitution: The number of halogen substituents can impact activity. In some series, mono-halogenated compounds have demonstrated superior performance compared to their di-halogenated counterparts. ekb.eg However, in other cases, di-chloro derivatives have shown greater potency than di-fluoro derivatives. ekb.eg

Illustrative Data on the Impact of Phenyl Ring Substitution on Antifungal Activity (MIC in µg/mL)

Compound SeriesR1 (Position)R2 (Position)Candida albicansAspergillus fumigatus
AHH>64>64
A2-FH1632
A4-FH816
A2-Cl4-Cl0.51
B4-CNH0.1254
B4-NO2H0.258

Note: This table is a composite illustration based on general findings from multiple SAR studies on triazole antifungals and does not represent specific data for this compound.

Role of the Hexan-2-ol Chain Length and Stereochemistry

The aliphatic chain connecting the triazole ring to other parts of the molecule, in this case, the hexan-2-ol chain, is a critical determinant of activity. Its length, flexibility, and stereochemistry influence how the molecule fits into the active site of the target enzyme.

Key Findings from SAR Studies:

Chain Length: The length of the alkyl chain can have a directional relationship with antifungal activity. nih.gov Studies on fluconazole (B54011) derivatives have shown that the activity is related to the length of the alkyl chains. nih.gov For some series of triazoles, shorter side chains are favorable for activity against certain fungal species like Candida albicans and Cryptococcus neoformans. nih.gov

Stereochemistry: The stereochemistry of the chiral center in the side chain is often crucial for potent antifungal activity. Many clinically used triazole antifungals are single enantiomers, indicating that one stereoisomer is significantly more active than the other. This is because the specific three-dimensional arrangement of atoms is necessary for optimal interaction with the target enzyme.

Illustrative Data on the Effect of Side Chain Length on Antifungal Activity (MIC in µg/mL)

CompoundAlkyl Chain LengthCandida albicansCryptococcus neoformans
C14 carbons1632
C25 carbons48
C36 carbons12
C47 carbons816

Note: This table is a hypothetical representation based on the principle that chain length affects antifungal activity and does not reflect actual experimental data for a specific compound series.

Impact of Hydroxyl Group Orientation

The hydroxyl group on the side chain is a key feature of many triazole antifungals. Its presence and orientation are vital for binding to the target enzyme, lanosterol 14α-demethylase.

Key Findings from SAR Studies:

Hydrogen Bonding: The hydroxyl group typically forms a crucial hydrogen bond with an amino acid residue in the active site of the CYP51 enzyme. nih.gov This interaction helps to anchor the inhibitor in the correct orientation for effective inhibition.

Improved Activity: The introduction of a hydroxyl group can lead to higher inhibitory activity against various cell lines. nih.gov In studies of asiatic acid derivatives, the presence of a hydroxyl group was more beneficial for activity than an acetyl group. nih.gov

Stereospecificity: The specific orientation of the hydroxyl group (R or S configuration) at the chiral center is critical. The active enantiomer will position the hydroxyl group optimally for interaction with the enzyme's active site.

Potential Applications in Agrochemical and Materials Science Non Clinical Focus

Development as Agricultural Fungicides

Hexaconazole (B1673136) is a broad-spectrum, systemic fungicide with both protective and curative properties, making it a valuable tool in modern agriculture for managing a wide range of fungal plant diseases. nih.govherts.ac.uk Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. targetmol.com By disrupting the 14α-demethylation of lanosterol (B1674476), a key step in the ergosterol pathway catalyzed by the cytochrome P450 enzyme, hexaconazole effectively halts fungal growth and development. targetmol.commedchemexpress.com

Hexaconazole demonstrates efficacy against a wide array of fungal pathogens, particularly those belonging to the Ascomycetes and Basidiomycetes classes. nih.govwikipedia.org This broad-spectrum activity allows for its use in the control of numerous diseases affecting a variety of crops. In Asian countries, it is a major fungicide for managing rice sheath blight. wikipedia.org It is also utilized to control diseases in fruits, such as apples, and other crops like coffee and peanuts. nih.gov Its effectiveness extends to controlling powdery mildew, scabs, and rusts. herts.ac.uk

The table below summarizes the activity of hexaconazole against several plant pathogenic fungi.

Crop(s)Pathogen(s) ControlledReference(s)
RiceSheath Blight wikipedia.org
Apples, Coffee, PeanutsVarious fungal diseases nih.gov
General CropsPowdery Mildew, Scabs, Rusts herts.ac.uk
Cucumber, BarleyPowdery Mildews (B. graminis, S. cucurbitae) targetmol.com
General CropsRhizoctonia bataticola, Sclerotium rolfsii targetmol.com

A key attribute of hexaconazole is its systemic nature, which allows it to be absorbed and translocated within the plant tissues. herts.ac.uk This mobility ensures the protection of new growth and parts of the plant that may not have been directly covered during application. In addition to its systemic action, hexaconazole also exhibits protective and curative capabilities. nih.govherts.ac.uk When applied before the onset of fungal infection, it acts as a protective barrier, preventing fungal spores from germinating and penetrating the plant tissue. As a curative agent, it can halt the progression of an existing infection by inhibiting fungal growth within the plant. herts.ac.uk

Use as Chemical Precursors or Intermediates in Advanced Synthesis

The molecular structure of 6-(1h-1,2,4-triazol-1-yl)hexan-2-ol serves as a foundational scaffold for the synthesis of novel chemical entities. The production of hexaconazole itself involves a multi-step synthetic process. herts.ac.uk This process typically starts with a substituted aromatic precursor, which then undergoes reactions to introduce key functional groups and build the 1,2,4-triazole (B32235) ring that is central to its fungicidal activity. herts.ac.uk

The triazole ring and the hydroxyl group in the hexaconazole molecule are reactive sites that can be modified to create new derivatives with potentially enhanced or different biological activities. The versatility of the triazole moiety makes it a valuable building block in organic synthesis. mdpi.com

Integration into Novel Materials or Functional Polymers

While the direct integration of this compound into novel materials or functional polymers is not extensively documented, the broader class of triazole compounds has garnered significant interest in materials science. ingentaconnect.comnih.gov The triazole ring possesses properties such as a large dipole moment, the ability to form hydrogen bonds, and coordination capabilities, which make it a candidate for incorporation into polymer backbones to create functional materials. nih.gov

The synthesis of polymers containing 1,2,3-triazole and 1,2,4-triazole units has been explored for various applications. mdpi.comrsc.org These triazole-containing polymers can exhibit desirable properties such as thermal stability. ntu.edu.iq For instance, new heat-resistant functional copolymers have been synthesized through the radical polymerization of vinyl-1,2,4-triazole with other monomers. rsc.org The incorporation of triazole moieties can also influence the solubility and self-assembly properties of polymers, leading to the formation of novel supramolecular structures. rsc.org Given these characteristics of the triazole ring, it is conceivable that this compound or its derivatives could be explored as monomers or functional additives in the development of new polymeric materials with tailored properties.

Analytical Methodological Applications

In the field of analytical chemistry, this compound serves as a reference standard for the detection and quantification of triazole fungicide residues in various matrices. The development of sensitive and reliable analytical methods is crucial for monitoring fungicide levels in environmental samples and agricultural products.

High-purity hexaconazole is used to calibrate analytical instruments and validate methods for determining the presence of triazole fungicides. These methods often involve techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). The use of a certified reference standard ensures the accuracy and reliability of the analytical results.

The following table provides an overview of analytical parameters from a study on the determination of triazole fungicides.

Analytical ParameterValue(s)Reference(s)
Linearity Range1–1000 μg L–1
Coefficient of Determination (R2)> 0.997
Limits of Detection (LODs)0.3–1.0 μg L–1
Enrichment Factors112 to 142 folds
Recoveries in Real Samples82–106%

Environmental Behavior and Degradation Pathways

Persistence and Mobility in Environmental Compartments (e.g., Soil, Water)

Hexaconazole (B1673136) is characterized as a moderately persistent fungicide in the soil environment. researchgate.net Its persistence and mobility are governed by a combination of its chemical properties and the characteristics of the environmental matrix. In soil, factors such as organic matter content, clay type, and pH play a significant role in its sorption and potential for movement. researchgate.net Studies have shown that the adsorption of hexaconazole is positively correlated with the clay and organic matter content in soils. researchgate.net

The compound's mobility in the environment is influenced by its hydrophobic nature and low molecular weight, which can lead to lower mobility and higher sorption in soil, contributing to its persistence. isres.org Research conducted in various Indian soils (alluvial, red, and black) indicated that hexaconazole was more persistent under flooded conditions compared to non-flooded conditions. nih.gov This suggests that water content significantly affects its environmental residency. Furthermore, its persistence in soil can lead to the translocation of residues into rotational crops, indicating a potential for uptake by subsequent plantings. researchgate.net

Fugacity modeling, which predicts the environmental distribution of chemicals, indicates that for a related compound, 1H-1,2,4-triazole (a potential degradation product), the majority would be distributed in the soil (61%) and water (38.9%), with less than 1% partitioning to air and sediment when released to all three compartments. epa.gov This highlights the importance of soil and water as the primary environmental sinks for triazole-based compounds.

Degradation Kinetics and Half-Life Studies

The degradation of hexaconazole in soil generally follows first-order kinetics. researchgate.net The half-life (DT50), which is the time required for half of the initial concentration to dissipate, is a key indicator of its persistence. Studies have reported a range of half-life values depending on the specific environmental conditions and application rates.

In one study, the half-life of hexaconazole in soil was found to be 69.3 days at the recommended dosage and 86.6 days at double the recommended dosage, indicating that higher initial concentrations can lead to longer persistence. researchgate.net Another study in Malaysian soils reported a half-life of nearly two months. researchgate.net More recent research has shown that the degradation half-life can range from 18.7 to 67.3 days, with the half-life initially increasing and then decreasing with successive applications. nih.gov In water, related triazole fungicides have been shown to have long residual periods, with hydrolysis half-lives that can extend to several months, indicating their stability in aqueous environments in the absence of other degradation factors like light. researchgate.net

Degradation Half-Life of Hexaconazole in Soil
Soil Condition / DosageHalf-Life (Days)Reference
Recommended Dosage69.3 researchgate.net
Double Recommended Dosage86.6 researchgate.net
Successive Applications18.7 - 67.3 nih.gov
Malaysian Soils~60 researchgate.net

Influence of Environmental Factors (e.g., pH, Temperature, Soil Type, Water Content) on Degradation

Environmental variables significantly influence the degradation rate and persistence of hexaconazole.

Temperature : Studies have shown that temperature affects persistence, with degradation being slower at lower temperatures. For instance, hexaconazole was found to be more persistent at 27°C than at 35°C. nih.gov

Water Content : Soil moisture is a critical factor. The compound is notably more persistent in flooded (anaerobic) soils compared to non-flooded (aerobic) conditions. nih.gov

pH : The pH of the soil solution has a strong correlation with the adsorption of hexaconazole. researchgate.net For the related compound 1H-1,2,4-triazole, studies in aqueous buffered solutions showed it to be stable at pH 5, 7, and 9 for 30 days at 25°C, suggesting that hydrolysis is not a significant degradation pathway under typical environmental pH conditions. epa.gov

Soil Type : The composition of the soil, particularly the content of clay and organic matter, influences the sorption of hexaconazole. researchgate.net Higher sorption can reduce the availability of the compound for microbial degradation and leaching. Studies have been conducted in various soil types, including alluvial, red, black, clay loam, and sandy loam, to characterize its behavior under different geological conditions. researchgate.netresearchgate.net

Identification and Characterization of Degradation Products

The degradation of hexaconazole proceeds through the formation of several intermediate metabolites. The identification of these products is crucial for understanding the complete degradation pathway and assessing the environmental impact of the parent compound and its derivatives.

During the microbial degradation process, three primary metabolites have been identified:

M1 : 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexane-2,5-diol

M2 : 2-(2,4-dichlorophenyl)hexane-1,2-diol

M3 : 1H-1,2,4-triazole nih.gov

The formation of the diol metabolite (M1) is suggested to be a result of monooxygenase activity. nih.gov Plant metabolism studies have also found that the major terminal residues in crops are the parent hexaconazole and its diol metabolites. epa.gov The formation of 1H-1,2,4-triazole is significant as it is a stable and mobile compound in its own right and may pose its own environmental risks. isres.org

Role of Microbial Degradation

While early research suggested a minor role for microorganisms in the degradation of hexaconazole, based on similar degradation rates in sterilized and non-sterilized soils, more recent studies have contradicted this, establishing biodegradation as the primary pathway for its dissipation in soil. nih.govnih.gov

Several bacterial strains capable of degrading hexaconazole have been isolated and identified. An efficient degrading strain, Sphingobacterium multivorum B-3, was isolated from a mixture of sewage, activated sludge, and soil. nih.gov Under optimal laboratory conditions (32.5°C, pH 6.31), this strain was able to degrade 85.6% of an initial 50 mg L⁻¹ concentration of hexaconazole within six days. nih.gov In natural soil inoculated with this strain, 45.6% of the hexaconazole was degraded in 60 days. nih.gov Other bacterial genera, including Klebsiella, Pseudomonas, and Citrobacter, have also been identified as capable of degrading triazole fungicides. nih.gov

Successive applications of hexaconazole have been shown to alter the soil bacterial community, promoting the growth of potential hexaconazole-degrading genera such as Methylibium and Variovorax. nih.gov This indicates that the soil microbiome can adapt to the presence of the fungicide, potentially enhancing its degradation over time. Transcriptome analysis of Sphingobacterium multivorum revealed the upregulation of genes for enzymes like aldehyde dehydrogenase and monooxygenase, which are likely involved in the degradation process. nih.gov

Microbial Degradation Efficiency of Hexaconazole
MicroorganismDegradation Efficiency (%)Time (Days)Initial Concentration (mg L⁻¹)Reference
Sphingobacterium multivorum B-385.6650 nih.gov
Klebsiella sp. D10-367.8715100 nih.gov
Pseudomonas sp. D5-260.0615100 nih.gov
Citrobacter sp. D9-152.8615100 nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Catalysts

While the synthesis of triazole derivatives is a well-established area of organic chemistry, opportunities for innovation persist, particularly in creating more efficient, selective, and environmentally sustainable methods. chemijournal.com Future synthetic research on "6-(1h-1,2,4-Triazol-1-yl)hexan-2-ol" could explore several key areas:

"Click Chemistry" Principles: The Huisgen 1,3-dipolar cycloaddition, a foundational reaction of "click chemistry," is highly effective for synthesizing 1,2,3-triazoles. chemijournal.com Although the target compound features a 1,2,4-triazole (B32235) ring, the core tenets of click chemistry—high yields and selectivity—can inspire the development of similarly efficient reactions for 1,2,4-triazole synthesis.

Microwave-Assisted Synthesis: This technique has been demonstrated to accelerate the synthesis of triazole derivatives, often resulting in higher yields and shorter reaction times. nih.gov Employing microwave-assisted organic synthesis (MAOS) for the preparation of "this compound" could offer substantial advantages over traditional heating methods.

Advanced Catalysis: Investigation into novel catalytic systems, such as copper-based catalysts for cycloaddition reactions or nickel complexes for atom-exchange processes, could lead to more efficient and sustainable routes to 1,2,4-triazole derivatives. mdpi.comorganic-chemistry.org The use of heterogeneous and recyclable catalysts would be especially advantageous for larger-scale production. organic-chemistry.org

Multicomponent Reactions: Methodologies like the Passerini and Ugi reactions enable the construction of complex molecules in a single step. chemijournal.com Exploring such multicomponent reactions to assemble the "this compound" scaffold could significantly streamline its synthesis.

Advanced Spectroscopic and Imaging Techniques for Mechanism Studies

A thorough understanding of reaction mechanisms is vital for optimizing synthetic pathways and predicting a compound's behavior. For "this compound," advanced analytical methods could provide deep insights:

In-situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy would enable real-time monitoring of reactions, aiding in the identification of intermediates and the elucidation of the reaction pathway.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is an indispensable tool for the accurate determination of molecular formulas and for the characterization of reaction products and byproducts. mdpi.com

X-ray Crystallography: Obtaining a crystalline form of "this compound" would allow for single-crystal X-ray diffraction analysis. This technique would provide definitive structural confirmation and detailed information about its three-dimensional arrangement, which is crucial for understanding its potential interactions with biological targets. nih.gov

High-Throughput Screening for New Biological Activities

The triazole scaffold is a well-established pharmacophore found in numerous approved medications, most notably antifungal agents like fluconazole (B54011) and hexaconazole (B1673136). nih.govdrugfuture.com This strongly suggests that "this compound" may possess a variety of biological activities. High-throughput screening (HTS) offers an efficient approach to exploring this potential.

Potential Biological Activities for ScreeningRationale
Antifungal Activity The triazole moiety is a hallmark of many antifungal drugs that work by inhibiting the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov
Anticancer Activity A number of triazole derivatives have shown the ability to halt the proliferation of cancer cells. researchgate.net
Antimicrobial Activity The triazole ring is a key component of compounds that exhibit activity against various bacteria. researchgate.net
Anticonvulsant Activity Certain 1,2,4-triazole derivatives have demonstrated potential as anticonvulsant agents. researchgate.net
Anti-inflammatory Activity Some triazole compounds have been found to possess anti-inflammatory properties. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming the fields of drug discovery and materials science. These technologies could be applied to the investigation of "this compound" in several impactful ways:

Predictive Modeling: AI algorithms could be trained on existing data from other triazole compounds to forecast the physicochemical properties, biological activities, and potential toxicity of "this compound."

De Novo Design: Machine learning models could be utilized to design novel derivatives of "this compound" with enhanced properties for specific applications.

Molecular Docking Studies: Computational docking simulations could predict how "this compound" might bind to various biological targets, such as the lanosterol (B1674476) 14α-demethylase enzyme in fungi. nih.gov

Development of Environmentally Benign Derivatives

The principles of green chemistry are of growing importance in chemical research. Future work on "this compound" should prioritize its environmental footprint. Research in this domain could concentrate on:

Biodegradability: Designing derivatives that are more easily broken down in the environment would minimize their persistence.

Reduced Ecotoxicity: Modifications to the molecule's structure could result in compounds with lower toxicity to non-target organisms.

Green Synthesis: As noted earlier, developing synthetic routes that utilize more environmentally friendly solvents, catalysts, and reaction conditions will be crucial in creating sustainable derivatives.

Q & A

Q. Methodological approach :

  • Solubility testing : Use shake-flask methods with HPLC or UV-Vis quantification.
  • Purity analysis : Employ GC with flame ionization detection (FID) or HPLC coupled with mass spectrometry (LC-MS) .

Basic: What analytical techniques are recommended for quantifying Hexaconazole in environmental or biological matrices?

Detection methods vary by matrix complexity:

  • Environmental samples (soil, water) : Solid-phase extraction (SPE) followed by LC-MS/MS for high sensitivity and selectivity .
  • Workplace air monitoring : Adsorption on XAD-2 resin, desorption with acetone, and analysis via GC-MS per EN 14042 guidelines .

Validation requirements : Include recovery rates (70–120%), limit of detection (LOD < 0.01 µg/L), and cross-checking against certified reference materials .

Advanced: How do soil properties (pH, organic matter) influence the adsorption-desorption behavior of Hexaconazole?

Hexaconazole exhibits pH-dependent adsorption due to its weak base properties (pKa ~3.5). Key findings:

  • Adsorption increases in acidic soils (pH < 6) due to protonation and binding to organic matter .
  • Desorption hysteresis is observed in clay-rich soils, likely due to irreversible binding .

Q. Experimental design :

  • Conduct batch equilibrium studies across pH gradients (3–8).
  • Use Freundlich isotherms to model adsorption coefficients (Kf) and organic carbon-normalized sorption (Koc) .

Advanced: How can researchers resolve contradictions in reported environmental half-lives of Hexaconazole?

Discrepancies in half-life data (e.g., 69.3–86.6 days in oil palm soils vs. shorter periods in aerobic aquatic systems) arise from environmental variables:

  • Key factors : Microbial activity, soil moisture, UV exposure.
  • Methodological adjustments :
    • Use isotopically labeled (e.g., ¹⁴C) Hexaconazole to track degradation pathways.
    • Conduct parallel microcosm studies under controlled light, temperature, and microbial conditions .

Advanced: What in vitro assays validate Hexaconazole's mechanism of action as a sterol biosynthesis inhibitor?

Hexaconazole inhibits fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol synthesis. Validation steps:

Enzyme inhibition assays : Measure IC₅₀ values using recombinant CYP51 and spectrophotometric detection of demethylation products .

Sterol profiling : Compare ergosterol levels in treated vs. untreated fungi via GC-MS .

Contradiction management : If activity varies across fungal species, test for mutations in CYP51 or efflux pump overexpression .

Advanced: How can degradation byproducts of Hexaconazole be identified and assessed for ecotoxicity?

Degradation pathways include hydroxylation and triazole ring cleavage. Strategies:

  • Identification : Use high-resolution LC-QTOF-MS to detect transformation products (e.g., 2,4-dichlorophenol) .
  • Toxicity screening : Apply Daphnia magna or algal bioassays to evaluate non-target organism impacts .

Basic: What safety protocols are critical for handling Hexaconazole in laboratory settings?

  • Exposure limits : Follow WEEL guidelines (40 ppm long-term exposure) .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent dermal/ocular contact .
  • Waste disposal : Incinerate at >1,000°C to avoid persistent residues .

Advanced: How can researchers optimize synthetic routes for Hexaconazole to improve yield and purity?

While detailed synthesis is proprietary (developed by ICI), general triazole synthesis principles apply:

  • Key step : Nucleophilic substitution between 1,2,4-triazole and a halogenated hexanol intermediate.
  • Optimization :
    • Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
    • Purify via recrystallization from ethanol-DMF (1:1) to achieve >99% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.